

(2-Bromo-5-methylphenyl)methanol: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2-Bromo-5-methylphenyl)methanol

Cat. No.: B1524077

[Get Quote](#)

This guide provides an in-depth analysis of the physical and chemical properties of **(2-Bromo-5-methylphenyl)methanol**, a key building block in modern medicinal chemistry and organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document synthesizes critical data with practical insights to facilitate its effective application in the laboratory.

Introduction: The Strategic Importance of (2-Bromo-5-methylphenyl)methanol

(2-Bromo-5-methylphenyl)methanol, also known as 2-bromo-5-methylbenzyl alcohol, is a substituted aromatic alcohol that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules. Its unique trifunctional nature, featuring a reactive benzylic alcohol, a sterically accessible bromine atom, and a methyl group, allows for a diverse range of chemical transformations. This strategic combination of functional groups makes it an invaluable precursor for the construction of novel pharmaceutical scaffolds and other high-value chemical entities.

The bromine atom can readily participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the facile introduction of carbon-carbon and carbon-heteroatom bonds. The benzylic alcohol functionality serves as a handle for

oxidation to the corresponding aldehyde or carboxylic acid, esterification, etherification, or conversion to a leaving group for nucleophilic substitution. The methyl group, while less reactive, can influence the steric and electronic properties of the molecule and its derivatives. This guide will delve into the fundamental physical properties that govern the handling, reactivity, and application of this important synthetic intermediate.

Physicochemical Properties

A thorough understanding of the physical properties of a chemical compound is paramount for its safe handling, storage, and effective use in chemical reactions. The key physicochemical data for **(2-Bromo-5-methylphenyl)methanol** are summarized in the table below.

Property	Value	Source(s)
CAS Number	727985-37-7	[1]
Molecular Formula	C ₈ H ₉ BrO	[2]
Molecular Weight	201.06 g/mol	[3]
Appearance	White solid	
Melting Point	60 °C	
Boiling Point	Not available	
Density	Not available	
Solubility	Soluble in common organic solvents such as methanol, ethanol, tetrahydrofuran, and dichloromethane. Sparingly soluble in non-polar solvents like hexane.	[4]
pKa	Not available	

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of **(2-Bromo-5-methylphenyl)methanol**. The following sections detail the expected and reported

spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of **(2-Bromo-5-methylphenyl)methanol**.

- ^1H NMR (300 MHz, CDCl_3) δ :

- 7.41 (d, $J = 8.1$ Hz, 1H, Ar-H)
- 7.27 (d, $J = 7.0$ Hz, 1H, Ar-H)
- 6.97 (d, $J = 7.7$ Hz, 1H, Ar-H)
- 4.71 (d, $J = 6.1$ Hz, 2H, $-\text{CH}_2\text{OH}$)
- 2.32 (s, 3H, $-\text{CH}_3$)
- 2.07 (br s, 1H, -OH)

- ^{13}C NMR (75 MHz, CDCl_3) δ :

- 139.2
- 137.6
- 132.3
- 129.9
- 129.8
- 119.2
- 65.1 ($-\text{CH}_2\text{OH}$)
- 20.9 ($-\text{CH}_3$)

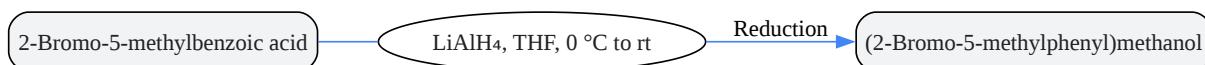
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

- Electron Ionization (EI-MS) m/z (rel. intensity):
 - 200 (M^+ , 47%)
 - HRMS (ESI) m/z calcd for C_8H_9OBrNa $[M + Na]^+$ 222.9729, found 222.9726.

Fourier-Transform Infrared (FT-IR) Spectroscopy

While a specific experimental spectrum for **(2-Bromo-5-methylphenyl)methanol** is not readily available, the expected characteristic absorption bands can be predicted based on its functional groups and comparison with similar substituted benzyl alcohols.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)


- O-H Stretch: A broad absorption band in the region of 3200-3600 cm^{-1} is characteristic of the hydroxyl group, indicative of intermolecular hydrogen bonding.
- C-H Stretch (Aromatic): Weak to medium bands are expected above 3000 cm^{-1} .
- C-H Stretch (Aliphatic): Bands corresponding to the methyl and methylene groups will appear in the 2850-3000 cm^{-1} region.
- C=C Stretch (Aromatic): Several sharp bands of variable intensity are expected in the 1450-1600 cm^{-1} region.
- C-O Stretch: A strong band in the 1000-1260 cm^{-1} region is characteristic of the C-O stretching vibration of the primary alcohol.
- C-Br Stretch: A band in the 500-600 cm^{-1} region is indicative of the carbon-bromine bond.

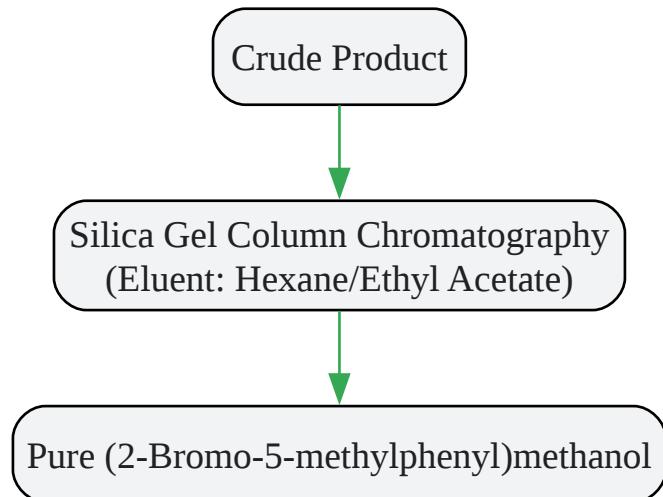
Synthesis and Purification

The synthesis of **(2-Bromo-5-methylphenyl)methanol** is typically achieved through the reduction of the corresponding carboxylic acid. The following protocol is a reliable method for its preparation in a laboratory setting.

Synthesis of (2-Bromo-5-methylphenyl)methanol

The synthesis involves the reduction of 2-Bromo-5-methylbenzoic acid using a powerful reducing agent like lithium aluminum hydride (LiAlH_4).

[Click to download full resolution via product page](#)


Figure 1. Synthesis of (2-Bromo-5-methylphenyl)methanol.

Experimental Protocol:

- Reaction Setup: To a solution of 2-Bromo-5-methylbenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), slowly add lithium aluminum hydride (LiAlH_4) (2.5 eq) in portions at 0 °C (ice bath).
 - Causality: The use of an inert atmosphere is crucial as LiAlH_4 reacts violently with moisture. The slow, portion-wise addition at low temperature helps to control the highly exothermic reaction.
- Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.
- Work-up: Carefully quench the reaction by the dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
 - Self-Validation: A successful quench will result in the formation of a granular precipitate of aluminum salts, which is easily filterable.
- Isolation: Filter the resulting suspension and wash the filter cake thoroughly with THF.
- Purification: Concentrate the filtrate under reduced pressure to yield the crude product.

Purification

The crude **(2-Bromo-5-methylphenyl)methanol** can be purified by silica gel column chromatography.

[Click to download full resolution via product page](#)

Figure 2. Purification workflow.

Experimental Protocol:

- Column Preparation: Prepare a silica gel column using a suitable eluent system, such as a mixture of hexane and ethyl acetate (e.g., 8:1 v/v).
- Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
- Elution: Elute the column with the chosen solvent system, collecting fractions.
- Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
- Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified **(2-Bromo-5-methylphenyl)methanol** as a white solid.
 - Trustworthiness: The purity of the final product should be confirmed by NMR spectroscopy and melting point analysis.

Safety and Handling

(2-Bromo-5-methylphenyl)methanol is an irritant and should be handled with appropriate personal protective equipment (PPE).

GHS Hazard Statements:

- H315: Causes skin irritation.[\[3\]](#)
- H319: Causes serious eye irritation.[\[3\]](#)
- H335: May cause respiratory irritation.[\[3\]](#)

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[\[3\]](#)
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[\[3\]](#)
- P302+P352: IF ON SKIN: Wash with plenty of water.[\[3\]](#)
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[\[3\]](#)

It is recommended to handle this compound in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Applications in Drug Development

Substituted benzyl alcohols, such as **(2-Bromo-5-methylphenyl)methanol**, are fundamental building blocks in medicinal chemistry.[\[9\]](#) Their utility stems from the ability to serve as versatile scaffolds for the synthesis of a wide array of more complex molecules. The presence of the bromine atom is particularly advantageous, as it allows for the introduction of diverse functionalities through well-established cross-coupling methodologies. This enables the rapid generation of libraries of compounds for high-throughput screening in drug discovery programs.

While specific drugs containing the **(2-Bromo-5-methylphenyl)methanol** moiety are not prominently documented, its structural motifs are present in numerous biologically active

compounds. The strategic placement of the bromo and methyl groups on the phenyl ring allows for the fine-tuning of steric and electronic properties, which can significantly impact the binding affinity and selectivity of a drug candidate for its biological target.

[Click to download full resolution via product page](#)

Figure 3. Role in drug development.

Conclusion

(2-Bromo-5-methylphenyl)methanol is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its well-defined physical properties, coupled with its predictable reactivity, make it a reliable starting material for the construction of complex molecular architectures. This guide has provided a comprehensive overview of its key characteristics, including physicochemical data, spectroscopic information, synthesis and purification protocols, and safety considerations. By leveraging the information presented herein, researchers can confidently and effectively utilize **(2-Bromo-5-methylphenyl)methanol** in their synthetic endeavors to accelerate the discovery and development of novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (2-bromo-5-methylphenyl)methanol | 727985-37-7 [chemicalbook.com]
- 2. PubChemLite - (2-bromo-5-methylphenyl)methanol (C8H9BrO) [pubchemlite.lcsb.uni.lu]
- 3. (5-Bromo-2-methylphenyl)methanol | C8H9BrO | CID 12993770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Innovations in Pharmaceutical Processes with Pharma-Grade Methanol [purosolv.com]

- 5. researchgate.net [researchgate.net]
- 6. jcsp.org.pk [jcsp.org.pk]
- 7. Benzyl alcohol [webbook.nist.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. nbinno.com [nbino.com]
- To cite this document: BenchChem. [(2-Bromo-5-methylphenyl)methanol: A Comprehensive Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1524077#2-bromo-5-methylphenyl-methanol-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com